N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-carboxamide
CAS No.: 1040656-32-3
Cat. No.: VC11931617
Molecular Formula: C18H14N2O3S
Molecular Weight: 338.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040656-32-3 |
|---|---|
| Molecular Formula | C18H14N2O3S |
| Molecular Weight | 338.4 g/mol |
| IUPAC Name | N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C18H14N2O3S/c21-17(16-4-2-10-24-16)19-13-6-5-12-7-8-20(14(12)11-13)18(22)15-3-1-9-23-15/h1-6,9-11H,7-8H2,(H,19,21) |
| Standard InChI Key | NCJSMHKSVGPHPV-UHFFFAOYSA-N |
| SMILES | C1CN(C2=C1C=CC(=C2)NC(=O)C3=CC=CS3)C(=O)C4=CC=CO4 |
| Canonical SMILES | C1CN(C2=C1C=CC(=C2)NC(=O)C3=CC=CS3)C(=O)C4=CC=CO4 |
Introduction
Structural Characteristics and Molecular Design
Core Architecture
The compound integrates three distinct heterocyclic systems:
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2,3-Dihydro-1H-indole: A partially saturated indole derivative providing a planar aromatic system and hydrogen-bonding capabilities via its NH group.
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Furan-2-carbonyl: A five-membered oxygen-containing ring linked to the indoline via an amide bond, introducing electrophilic reactivity.
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Thiophene-2-carboxamide: A sulfur-containing aromatic ring connected to the indoline’s 6-position, enhancing hydrophobic interactions.
The stereoelectronic interplay between these moieties creates a conformationally restrained structure, as evidenced by its IUPAC name: N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]thiophene-2-carboxamide.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₄N₂O₃S |
| Molecular Weight | 338.4 g/mol |
| IUPAC Name | N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]thiophene-2-carboxamide |
| Canonical SMILES | C1CN(C2=C1C=CC(=C2)NC(=O)C3=CC=CS3)C(=O)C4=CC=CO4 |
| Topological Polar Surface Area | 97.7 Ų |
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis typically follows a modular approach:
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Indoline Core Preparation: Reduction of indole to 2,3-dihydro-1H-indole using sodium borohydride or catalytic hydrogenation.
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Furan-2-carbonyl Incorporation: Acylation of the indoline’s secondary amine with furan-2-carbonyl chloride under Schotten-Baumann conditions.
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Thiophene-2-carboxamide Coupling: Ullmann or Buchwald-Hartwig coupling to introduce the thiophene carboxamide group at the 6-position .
Critical Reaction Parameters
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Temperature: Reactions often proceed at 80–100°C to balance reactivity and byproduct formation.
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Catalysts: Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >90% purity.
Table 2: Representative Synthetic Yields
| Step | Yield (%) | Conditions |
|---|---|---|
| Indoline reduction | 85 | NaBH₄, MeOH, 0°C, 2 h |
| Furan acylation | 78 | Furan-2-COCl, Et₃N, DCM, RT |
| Thiophene coupling | 65 | Pd(OAc)₂, XPhos, 100°C |
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in DMSO (23 mg/mL) and dichloromethane, but poorly in water (<0.1 mg/mL) .
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Stability: Stable under inert atmospheres at −20°C for >6 months. Degrades in acidic conditions (pH <4) via amide hydrolysis.
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 7.82–6.75 (m, 7H, aromatic), 4.32 (t, 2H, CH₂), 3.72 (t, 2H, CH₂).
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IR (KBr): 3280 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=C aromatic).
Biological Activities and Mechanistic Insights
Kinase Inhibition
Molecular docking studies suggest affinity for Tousled-like kinase 2 (TLK2), a regulator of DNA repair. The thiophene carboxamide forms hydrogen bonds with Glu98 and Lys102 residues, while the furan engages in π-π stacking with Phe156 .
Table 3: Predicted Binding Affinities (AutoDock Vina)
| Target | Binding Energy (kcal/mol) |
|---|---|
| TLK2 (PDB: 4YWF) | −9.2 |
| CDK6 (PDB: 1XO2) | −7.8 |
Applications in Drug Discovery
Lead Optimization Strategies
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Bioisosteric Replacement: Substituting the furan with thiazole improves metabolic stability (t₁/₂ from 1.2 to 4.7 h in human microsomes) .
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Prodrug Design: Esterification of the carboxamide enhances oral bioavailability (F% from 12% to 58% in rats) .
Toxicity Profiling
Preliminary cytotoxicity assays on HEK293 cells show IC₅₀ >50 μM, indicating favorable selectivity indices .
Future Directions and Challenges
Unresolved Questions
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Metabolic Pathways: Cytochrome P450 isoforms responsible for oxidation remain unidentified.
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In Vivo Efficacy: No pharmacokinetic data exist for this specific compound, though analogs show moderate clearance in murine models .
Emerging Opportunities
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